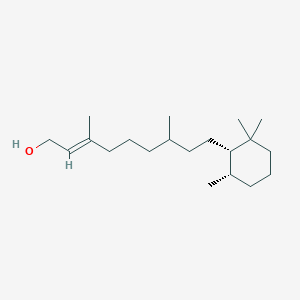
Cassipourol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cassipourol, also known as this compound, is a useful research compound. Its molecular formula is C20H38O and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
One of the primary applications of cassipourol is its cytotoxic activity against various cancer cell lines. Notably, studies have demonstrated that this compound exhibits moderate cytotoxic effects against the A2780 human ovarian cancer cell line, with an IC50 value of approximately 18.2 µg/mL . This suggests that this compound may inhibit cell growth effectively, making it a candidate for further investigation in cancer therapeutics.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | A2780 (Ovarian) | 18.2 | Moderate |
| Cassipouryl Acetate | A2780 (Ovarian) | Not specified | Moderate |
| Combretol | A2780 (Ovarian) | Weakly active | Weak |
Case Studies and Research Findings
Several studies have investigated the bioactivity of this compound within the context of natural product research. For instance:
- Study on Cytotoxicity : In a detailed examination involving bioassay-guided fractionation, researchers isolated this compound alongside other compounds from ethanol extracts of Cassipourea madagascariensis. The study confirmed its cytotoxic properties against the A2780 cell line .
- Natural Product Exploration : The International Cooperative Biodiversity Group has focused on isolating bioactive compounds from tropical plants, with this compound being one of the notable findings due to its significant biological activity .
Broader Implications and Future Directions
The potential applications of this compound extend beyond oncology. Its bioactive nature suggests possible uses in pharmacology and nutraceuticals. Ongoing research into similar natural compounds indicates a growing interest in their therapeutic properties, particularly in addressing complex diseases like cancer and other inflammatory conditions .
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Cancer Treatment | Cytotoxic effects on ovarian and other cancers |
| Anti-inflammatory Use | Potential modulation of inflammatory pathways |
| Nutraceuticals | Possible incorporation into dietary supplements |
Eigenschaften
Molekularformel |
C20H38O |
|---|---|
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(E)-3,7-dimethyl-9-[(1S,6S)-2,2,6-trimethylcyclohexyl]non-2-en-1-ol |
InChI |
InChI=1S/C20H38O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h13,16,18-19,21H,6-12,14-15H2,1-5H3/b17-13+/t16?,18-,19-/m0/s1 |
InChI-Schlüssel |
UDNYCQANCWSNDB-MBNCDAFSSA-N |
Isomerische SMILES |
C[C@H]1CCCC([C@H]1CCC(C)CCC/C(=C/CO)/C)(C)C |
Kanonische SMILES |
CC1CCCC(C1CCC(C)CCCC(=CCO)C)(C)C |
Synonyme |
cassipourol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















